3-Bromo-N-cyclohexyl-5-nitrobenzamide
Description
Significance of Benzamide (B126) Scaffolds in Organic Chemistry
The benzamide scaffold, a benzene (B151609) ring attached to an amide functional group, is a cornerstone in the architecture of organic molecules. Amide bonds are ubiquitous in biological systems, most notably forming the backbone of proteins, and their stability and hydrogen-bonding capabilities make them a favored feature in medicinal chemistry. Benzamide derivatives are known to possess a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov This versatility makes the benzamide structure a frequent starting point for the synthesis of novel compounds with potential biological applications. semanticscholar.org
Overview of Substituted Aromatic Amides in Research
Substituted aromatic amides are compounds where the aromatic ring of a benzamide contains additional functional groups. These substitutions are a key strategy in drug discovery and materials science, as they allow for the fine-tuning of a molecule's properties. Attaching different groups to the benzene ring can alter its electronic nature, solubility, and how it interacts with biological targets. For instance, the introduction of nitro groups, as seen in nitrobenzamides, can significantly influence the compound's reactivity and biological activity. researchgate.net Researchers actively synthesize and test series of substituted benzamides to explore structure-activity relationships, aiming to develop compounds with enhanced efficacy for applications ranging from agriculture to medicine. nih.govnih.gov
Properties
IUPAC Name |
3-bromo-N-cyclohexyl-5-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O3/c14-10-6-9(7-12(8-10)16(18)19)13(17)15-11-4-2-1-3-5-11/h6-8,11H,1-5H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSNPMJGUJYBOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650002 | |
| Record name | 3-Bromo-N-cyclohexyl-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-22-0 | |
| Record name | 3-Bromo-N-cyclohexyl-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromo N Cyclohexyl 5 Nitrobenzamide and Analogous Structures
Precursor Synthesis Strategies
The creation of 3-Bromo-N-cyclohexyl-5-nitrobenzamide invariably begins with the synthesis of its core components. These precursors are primarily halogenated nitrobenzoic acids and their derivatives, which are then coupled with the desired amine.
Synthesis of Halogenated Nitrobenzoic Acids (e.g., 3-Bromo-5-nitrobenzoic Acid)
The synthesis of 3-bromo-5-nitrobenzoic acid is a critical step. One common approach involves the nitration of 3-bromobenzoic acid. Another strategy is the bromination of 3-nitrobenzoic acid. The order of these electrophilic aromatic substitution reactions is crucial for achieving the desired substitution pattern due to the directing effects of the carboxyl and nitro groups, both of which are meta-directing.
A documented synthesis of a related compound, 3-bromo-5-nitrobenzaldehyde, from m-nitrobenzaldehyde illustrates a viable pathway. In this method, m-nitrobenzaldehyde is dissolved in concentrated sulfuric acid and treated with N-bromosuccinimide (NBS), yielding the desired product upon heating. chemicalbook.com A similar strategy can be applied to 3-nitrobenzoic acid to yield 3-bromo-5-nitrobenzoic acid.
Furthermore, the synthesis of 2-bromo-5-nitrobenzoic acid has been reported by adding 2-bromobenzoic acid to a cold mixture of sulfuric acid and nitric acid, resulting in a 96% yield. chemicalbook.com This highlights a general and efficient method for the nitration of brominated benzoic acids.
| Starting Material | Reagents | Product | Yield |
| m-Nitrobenzaldehyde | N-Bromosuccinimide, H₂SO₄ | 3-Bromo-5-nitrobenzaldehyde | 82% chemicalbook.com |
| 2-Bromobenzoic Acid | H₂SO₄, HNO₃ | 2-Bromo-5-nitrobenzoic Acid | 96% chemicalbook.com |
Preparation of Nitrobenzoic Acid Derivatives
The preparation of various nitrobenzoic acid derivatives serves as a foundation for creating a library of analogous structures. These derivatives are typically synthesized through the oxidation of corresponding nitrotoluenes or other substituted alkylbenzenes. For instance, p-nitrobenzoic acid can be prepared by the oxidation of p-nitrotoluene. orgsyn.org
The direct nitration of benzoic acid derivatives is also a common method. For example, the nitration of benzoic acid itself, using a mixture of nitric acid and sulfuric acid, primarily yields m-nitrobenzoic acid. orgsyn.org The reaction conditions can be controlled to favor the formation of the desired isomer.
The synthesis of 3-bromo-2-nitrobenzoic acid has been achieved through a multi-step process starting from 1,3-dibromo-2-nitrobenzene, which is converted to 2-(3-bromo-2-nitrobenzaldehyde)-acetic acid and then oxidized to the final product with sodium hydroxide (B78521) and potassium permanganate. google.com
Nitration Pathways for Aromatic Systems
Nitration is a fundamental process in the synthesis of these compounds, involving the introduction of a nitro (-NO₂) group onto an aromatic ring.
Electrophilic Aromatic Nitration Techniques
Electrophilic aromatic nitration is the most common method for introducing a nitro group. This reaction typically involves the use of a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid. masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comorganicchemistrytutor.com
The nitronium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. nih.govmasterorganicchemistry.com Subsequent deprotonation of this intermediate by a weak base (such as water or the bisulfate ion) restores the aromaticity of the ring and yields the nitroaromatic compound. masterorganicchemistry.commasterorganicchemistry.com
Alternative nitrating agents and conditions have been developed to achieve nitration under milder conditions or with different selectivities. These can include the use of dinitrogen pentoxide in aprotic solvents or copper-catalyzed nitration methods. researchgate.net
Regioselectivity in Nitroaromatic Synthesis
The position of the incoming nitro group on the aromatic ring is determined by the nature of the substituents already present on the ring. This phenomenon is known as regioselectivity. youtube.com Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing.
Activating groups donate electron density to the aromatic ring, making it more nucleophilic and increasing the rate of electrophilic substitution. These groups, such as hydroxyl (-OH) and alkyl groups, are typically ortho- and para-directing. uomustansiriyah.edu.iq
Deactivating groups withdraw electron density from the aromatic ring, making it less nucleophilic and slowing down the reaction rate. These groups, such as nitro (-NO₂) and carboxyl (-COOH), are generally meta-directing. youtube.comuomustansiriyah.edu.iq
In the context of synthesizing this compound, the starting material often contains a carboxyl group (or a derivative) and a bromine atom. The carboxyl group is a deactivating, meta-directing group. uomustansiriyah.edu.iq Halogens, like bromine, are an exception as they are deactivating yet ortho- and para-directing. uomustansiriyah.edu.iq The interplay of these directing effects is crucial in designing a synthetic route that yields the desired 3,5-disubstituted pattern. For instance, nitrating benzoic acid results predominantly in the meta-nitro product. orgsyn.org
Bromination Techniques for Aromatic Compounds
Bromination involves the introduction of a bromine atom onto the aromatic ring and is another key electrophilic aromatic substitution reaction.
A variety of brominating agents can be employed. Molecular bromine (Br₂) is a common choice, often used in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) to increase its electrophilicity. thieme-connect.com Other reagents include N-bromosuccinimide (NBS), which is a convenient and safer alternative to liquid bromine. chemicalbook.com
For deactivated aromatic compounds, which are less reactive towards electrophilic substitution, more forcing conditions may be necessary. This can include the use of stronger Lewis acids or performing the reaction at higher temperatures. thieme-connect.com A method for the bromination of highly deactivated aromatics involves using N-bromosuccinimide in concentrated sulfuric acid. ijisrt.com Transition-metal-catalyzed bromination reactions, utilizing catalysts based on palladium, rhodium, or copper, have also been developed to achieve high efficiency and regioselectivity. thieme-connect.comresearchgate.net
The final step in the synthesis of this compound is the formation of the amide bond. This is typically achieved by reacting the precursor, 3-bromo-5-nitrobenzoic acid, with cyclohexylamine (B46788). The direct reaction between a carboxylic acid and an amine to form an amide is possible but often requires high temperatures to drive off the water that is formed. stackexchange.com
A more common and efficient method is to first activate the carboxylic acid. This can be done by converting it to a more reactive derivative, such as an acid chloride. The acid chloride can then readily react with the amine (cyclohexylamine in this case) to form the amide bond under milder conditions. libretexts.org Alternatively, coupling agents can be used to facilitate the direct reaction between the carboxylic acid and the amine. libretexts.org For example, the synthesis of 3-Bromo-N-methyl-5-nitrobenzamide has been achieved by reacting methyl 3-bromo-5-nitrobenzoate with a methanamine solution, yielding the product in 94.6% yield. chemicalbook.com A similar approach can be used with cyclohexylamine to produce the target compound.
Utilization of Molecular Bromine in Aromatic Functionalization
Molecular bromine (Br₂) is a classical and effective reagent for the electrophilic aromatic bromination of a wide range of substrates. quora.com The reaction typically requires a Lewis acid catalyst, such as FeBr₃, to polarize the Br-Br bond and generate a more potent electrophile. quora.com
The reactivity of the aromatic ring dictates the reaction conditions. Activated rings can be brominated directly with Br₂, while deactivated rings, such as those containing nitro groups, often require a catalyst and sometimes elevated temperatures. The nitro group in 3-nitrobenzoic acid, for example, is a strong deactivating group, making electrophilic substitution more challenging. However, its meta-directing effect guides the incoming bromine to the desired position.
In some cases, the combination of bromine with a strong acid like concentrated nitric acid can alter the reactivity, favoring bromination over nitration for moderately deactivated compounds. researchgate.net
Amidation Reactions for Benzamide (B126) Formation
The formation of the amide bond is a critical step in the synthesis of this compound. This transformation is typically achieved by coupling the carboxylic acid (or its activated derivative) with an amine.
Coupling of Carboxylic Acids with Cyclohexylamine Derivatives
The direct coupling of a carboxylic acid with an amine to form an amide bond is a fundamental transformation in organic synthesis. researchgate.net However, the direct reaction is often slow and requires high temperatures due to the formation of a stable ammonium (B1175870) carboxylate salt. chemistrysteps.com To overcome this, coupling agents are frequently employed to activate the carboxylic acid.
Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemistrysteps.comcbijournal.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide. chemistrysteps.com
The general mechanism for DCC/EDC coupling is as follows:
The carbodiimide (B86325) activates the carboxylic acid.
The amine attacks the activated carbonyl group.
A tetrahedral intermediate is formed, which then collapses to yield the amide and a urea (B33335) byproduct. chemistrysteps.com
This method is widely used due to its mild reaction conditions and broad substrate scope. researchgate.netgoogle.com
Thionyl Chloride Mediated Amidation under Solvent-Free Conditions
A convenient and efficient method for the synthesis of benzamides involves the use of thionyl chloride (SOCl₂) under solvent-free conditions. researchgate.netsemanticscholar.org This approach is considered environmentally friendly, economical, and flexible. semanticscholar.org
In this methodology, 3-bromo-5-nitrobenzoic acid reacts with thionyl chloride to form the corresponding acyl chloride intermediate, 3-bromo-5-nitrobenzoyl chloride. researchgate.net This highly reactive intermediate then readily reacts with an amine, such as cyclohexylamine, to produce the desired benzamide. The reaction proceeds smoothly at room temperature and can be completed within a few hours with good yields. semanticscholar.org
The reaction mechanism involves the initial conversion of the carboxylic acid to the acyl chloride, which is then susceptible to nucleophilic attack by the amine. researchgate.net The absence of a solvent can lead to increased reaction rates and higher yields. researchgate.net
| Reactant 1 | Reactant 2 | Reagent | Conditions | Product | Yield (%) | Reference |
| 3-bromo-5-nitrobenzoic acid | Various amines | Thionyl chloride | Solvent-free, Room Temp | Substituted benzamides | Good | researchgate.netsemanticscholar.org |
Reaction of Acyl Chlorides with Amines
The reaction of an acyl chloride with an amine is a classic and highly efficient method for forming amide bonds. pearson.comlibretexts.org Acyl chlorides are significantly more reactive than their corresponding carboxylic acids. pearson.com
The synthesis of this compound can be achieved by reacting 3-bromo-5-nitrobenzoyl chloride with cyclohexylamine. researchgate.net The reaction is typically rapid and exothermic. libretexts.org The mechanism involves a nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. pearson.comlibretexts.org This is followed by the elimination of a chloride ion to form the amide. libretexts.org
A base, often an excess of the amine itself or a non-nucleophilic base like triethylamine (B128534), is typically added to neutralize the hydrogen chloride (HCl) byproduct that is formed during the reaction. libretexts.orglibretexts.org
| Acyl Chloride | Amine | Product | Byproduct |
| Benzoyl chloride | Cyclohexylamine | N-cyclohexylbenzamide | HCl |
| Ethanoyl chloride | Ethylamine | N-ethylethanamide | HCl |
Data synthesized from multiple sources. libretexts.orgkoreascience.kr
Introduction of the N-cyclohexyl Moiety
The N-cyclohexyl group is introduced into the final molecule through the amidation reaction, where cyclohexylamine or a derivative acts as the nucleophile. chemicalbook.comgoogle.comchemsynthesis.com The choice of cyclohexylamine is crucial for the identity of the final product.
The reactivity of cyclohexylamine as a primary amine allows it to readily participate in nucleophilic attack on activated carboxylic acid derivatives. koreascience.kr The synthesis of various N-cyclohexyl benzamide derivatives has been reported, highlighting the versatility of this synthetic approach for creating a range of compounds with potential therapeutic applications. google.com
Direct Amidation with Cyclohexylamine and its Derivatives
Direct amidation is a common and straightforward method for synthesizing benzamides. This approach typically involves the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with an amine. In the context of analogous structures, the synthesis of 3-bromo-N-cyclohexylbenzamide is achieved by reacting 3-bromobenzoyl chloride with cyclohexylamine. chemicalbook.com This reaction is typically carried out in a suitable solvent like dichloromethane (B109758) in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. chemicalbook.com The reaction proceeds efficiently at room temperature, yielding the desired amide in high purity. chemicalbook.com
A similar strategy is employed for the synthesis of other N-substituted 3-bromo-5-nitrobenzamides. For example, N-methyl-3-bromo-5-nitrobenzamide can be prepared from methyl 3-bromo-5-nitrobenzoate and a methanol (B129727) solution of methylamine. chemicalbook.com This reaction utilizes a non-nucleophilic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in a solvent mixture of tetrahydrofuran (B95107) and methanol. chemicalbook.com
Table 1: Examples of Direct Amidation for Analogous Structures
| Starting Material (Acid Derivative) | Amine | Base | Solvent | Product | Yield |
|---|---|---|---|---|---|
| 3-Bromobenzoyl chloride | Cyclohexylamine | Triethylamine | Dichloromethane | 3-Bromo-N-cyclohexylbenzamide | 95% chemicalbook.com |
Alkylation and Reductive Amination Strategies for Cyclohexyl Attachment
Reductive amination offers an alternative pathway for forming the crucial C-N bond, effectively attaching the cyclohexyl group. organic-chemistry.org This two-step process, which can often be performed in a single pot, involves the initial reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate. harvard.eduyoutube.com This intermediate is then reduced in situ to the corresponding amine. harvard.edu To synthesize a secondary amine like the N-cyclohexyl moiety, one could, in principle, react a primary amine with cyclohexanone.
Common reducing agents for this transformation must be selective for the iminium ion in the presence of the starting carbonyl group. harvard.edu Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reagent widely used for this purpose. harvard.edu It is effective for a broad range of aldehydes, ketones, and amines, proceeding under non-harsh conditions and tolerating a wide variety of functional groups. harvard.edu Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be employed. harvard.edu While traditional N-alkylation with alkyl halides is a conventional method, it can suffer from low selectivity and the formation of multiple alkylation products. researchgate.net Reductive amination provides a more controlled and reliable alternative for synthesizing secondary amines. nih.gov
Multi-Step Synthetic Sequences for this compound and Related Compounds
The synthesis of this compound typically begins with a commercially available starting material that is sequentially functionalized. A logical multi-step approach starts with the modification of the benzene (B151609) ring, followed by the formation of the amide bond. libretexts.org
A plausible synthetic route can be outlined as follows:
Nitration: The synthesis often begins with a substituted benzene ring. If starting from a bromo-compound, a nitration step would be required. Conversely, starting with a nitro-compound like 3-nitrobenzaldehyde (B41214) is also a viable option. libretexts.orgchemicalbook.com
Bromination: If nitration is the initial step, a subsequent bromination is necessary. The nitro group is a meta-director, which would guide the incoming bromine atom to the correct position (position 5 relative to the nitro group at position 1, and position 3 relative to the aldehyde at position 1). For instance, 3-nitrobenzaldehyde can be brominated using N-bromosuccinimide in concentrated sulfuric acid to yield 3-bromo-5-nitrobenzaldehyde. chemicalbook.com
Oxidation: The benzaldehyde (B42025) functional group must be converted to a carboxylic acid to enable amide bond formation. This oxidation can be achieved using various oxidizing agents. For example, 3-bromo-5-nitrobenzyl alcohol can be oxidized to the corresponding aldehyde using a catalyst system in water under an oxygen atmosphere. chemicalbook.com A similar oxidation of the aldehyde would yield the required 3-bromo-5-nitrobenzoic acid.
Amide Formation: The final step is the coupling of 3-bromo-5-nitrobenzoic acid with cyclohexylamine. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride), followed by reaction with cyclohexylamine in the presence of a base.
This strategic sequence ensures the correct placement of the substituents on the aromatic ring before the final amide coupling step. libretexts.org
Optimization of Reaction Conditions and Yields
Achieving high yields and purity in the synthesis of this compound requires careful optimization of several reaction parameters. The choice of solvent, catalyst, temperature, and reaction time can significantly influence the outcome of the synthesis. researchgate.net
Solvent Effects on Synthetic Pathways
The solvent plays a crucial role in chemical reactions by dissolving reactants, influencing reaction rates, and sometimes altering the reaction pathway. In the synthesis of benzamide analogues, solvents like dichloromethane, tetrahydrofuran, and methanol have been successfully used. chemicalbook.comchemicalbook.com The polarity of the solvent can be critical; for instance, the nucleophilic substitution of a bromine atom in a nitro-activated aromatic system is facilitated in polar aprotic solvents like 1-methyl-2-pyrrolidone. nih.gov The choice of solvent can also impact the solubility of reactants and products, which is important for both the reaction progress and the subsequent work-up and purification steps. researchgate.net In some cases, intermolecular interactions between the solvent and reactants or intermediates can affect the energy landscape of the reaction. academicjournals.org
Catalyst and Reagent Selection
The selection of appropriate catalysts and reagents is fundamental to optimizing synthetic routes. In direct amidation reactions, converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride is a common strategy. The subsequent reaction with the amine requires a base, such as triethylamine or DBU, to scavenge the acid produced. chemicalbook.comchemicalbook.com The choice of base can impact the reaction rate and the formation of side products.
In reductive amination, the choice of reducing agent is critical. Sodium triacetoxyborohydride is often preferred for its mildness and selectivity, which prevents the undesired reduction of the starting aldehyde or ketone. harvard.edu The use of catalysts can also significantly shorten reaction times and improve yields. For example, studies on related heterocyclic syntheses have shown that catalysts like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can be more efficient than conventional acid catalysts like HCl. academicjournals.org
Reaction Temperature and Time Control
Controlling the reaction temperature and duration is essential for maximizing product yield and minimizing the formation of impurities. Many amidation reactions, such as the synthesis of 3-bromo-N-cyclohexylbenzamide from its acyl chloride, can proceed efficiently at room temperature (e.g., 20°C) over a period of a few hours. chemicalbook.com However, other reactions may require elevated temperatures to proceed at a reasonable rate. For instance, the bromination of 3-nitrobenzaldehyde is conducted at 65°C for one hour. chemicalbook.com The presence of an electron-withdrawing nitro group can activate a substrate towards nucleophilic substitution, allowing the reaction to proceed faster and at lower temperatures. nih.gov Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is crucial to determine the optimal reaction time and to avoid product degradation or the formation of byproducts from prolonged reaction times or excessive heat.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3-Bromo-N-cyclohexylbenzamide |
| 3-Bromobenzoyl chloride |
| Cyclohexylamine |
| Triethylamine |
| N-Methyl-3-bromo-5-nitrobenzamide |
| Methyl 3-bromo-5-nitrobenzoate |
| Methylamine |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Sodium triacetoxyborohydride |
| Sodium cyanoborohydride |
| 3-Nitrobenzaldehyde |
| 3-Bromo-5-nitrobenzaldehyde |
| N-Bromosuccinimide |
| 3-Bromo-5-nitrobenzyl alcohol |
| 3-Bromo-5-nitrobenzoic acid |
| Thionyl chloride |
| Oxalyl chloride |
Chemical Reactivity and Transformation Pathways of 3 Bromo N Cyclohexyl 5 Nitrobenzamide
Transformations of the Nitro Group
The nitro group is a versatile functional group that can undergo a variety of chemical transformations, most notably reduction to an amino group, which is a key step in the synthesis of many pharmaceutical and agrochemical compounds.
Reduction of Nitro to Amino Functionalities
The reduction of the nitro group in 3-Bromo-N-cyclohexyl-5-nitrobenzamide to the corresponding amino functionality, yielding 3-amino-5-bromo-N-cyclohexylbenzamide, is a pivotal transformation. This conversion can be achieved using various reducing agents, with the choice of reagent often dictated by the desire to selectively reduce the nitro group while preserving the bromo and amide functionalities.
Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation and chemical reduction.
Catalytic Hydrogenation: This method typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity. For substrates containing sensitive functional groups, careful selection of the catalyst and conditions is crucial to avoid unwanted side reactions.
Chemical Reduction: A variety of chemical reducing agents can also be employed. These include metals in acidic media (e.g., Fe/HCl, Sn/HCl, Zn/HCl) and metal hydrides. However, the strong reducing power of some metal hydrides can potentially affect the amide group. Milder reducing agents are therefore often preferred for substrates like this compound.
Table 1: Representative Conditions for the Reduction of Aromatic Nitro Groups
| Reagent/Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Typical Substrates |
|---|---|---|---|---|
| H₂/Pd-C | Ethanol, Methanol (B129727) | Room Temperature | 1-5 | Aromatic nitro compounds |
| Fe/HCl | Water/Ethanol | Reflux | Atmospheric | Aromatic nitro compounds |
| SnCl₂·2H₂O | Ethanol | Reflux | Atmospheric | Aromatic nitro compounds |
| Na₂S₂O₄ | Water/Methanol | Room Temperature | Atmospheric | Aromatic nitro compounds |
Other Nitro Group Derivatizations
While reduction to the amino group is the most common transformation, the nitro group can also undergo other derivatizations, although these are less frequently reported for this specific compound. These can include partial reduction to nitroso or hydroxylamino functionalities under carefully controlled conditions. Additionally, the nitro group can be displaced through nucleophilic aromatic substitution, although this is generally less favorable than substitution of the bromo group in this particular molecule due to the activating effect of the nitro group on the carbon bearing the bromine.
Reactivity of the Bromo Substituent
The bromine atom on the aromatic ring is a key handle for introducing further molecular diversity through substitution and coupling reactions. The presence of the electron-withdrawing nitro group in the meta position enhances the reactivity of the C-Br bond towards certain transformations.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group. This activation facilitates the displacement of the bromide ion by a variety of nucleophiles.
The general mechanism for SNAr involves the attack of a nucleophile on the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized onto the nitro group, which stabilizes the complex and lowers the activation energy for the reaction. Subsequent departure of the bromide ion restores the aromaticity of the ring.
A wide range of nucleophiles can be employed in SNAr reactions with this substrate, including:
Alkoxides and Phenoxides: To form aryl ethers.
Amines: To introduce new amino functionalities.
Thiols: To generate thioethers.
The reaction conditions for SNAr typically involve heating the substrate with the nucleophile in a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP).
Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., C-Br bond activation)
The carbon-bromine bond in this compound is an excellent substrate for various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-based catalysts are most commonly employed for these transformations.
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This allows for the formation of a new C-C bond, enabling the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the coupling of the aryl bromide with a wide range of primary and secondary amines, providing a versatile method for the synthesis of substituted anilines.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a new C-C bond, resulting in the formation of a substituted alkene.
Table 2: Overview of Transition-Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst | Base | Typical Product |
|---|---|---|---|---|
| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₂CO₃ | Aryl-R |
| Buchwald-Hartwig Amination | R¹R²NH | Pd₂(dba)₃, BINAP | NaOtBu, Cs₂CO₃ | Aryl-NR¹R² |
| Heck Reaction | Alkene | Pd(OAc)₂, PPh₃ | Et₃N, K₂CO₃ | Aryl-alkene |
Reactions Involving the Amide Linkage
The N-cyclohexylbenzamide functionality is generally stable under many reaction conditions. However, it can undergo hydrolysis under forcing acidic or basic conditions to yield 3-bromo-5-nitrobenzoic acid and cyclohexylamine (B46788).
Acid-catalyzed hydrolysis typically involves heating the amide in the presence of a strong acid such as hydrochloric acid or sulfuric acid. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water on the carbonyl carbon.
Base-catalyzed hydrolysis involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by elimination of the cyclohexylamide anion, which is then protonated by the solvent. This process generally requires harsher conditions than ester hydrolysis.
Due to the robustness of the amide bond, it is often possible to perform a variety of transformations on the nitro and bromo groups without affecting the amide linkage, highlighting its utility as a stable structural component in multi-step syntheses.
Hydrolysis of the Amide Bond
The amide bond, while generally stable, can undergo hydrolysis under both acidic and basic conditions to yield 3-bromo-5-nitrobenzoic acid and cyclohexylamine. The reaction conditions significantly influence the rate and mechanism of this transformation.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule. A subsequent proton transfer and elimination of cyclohexylamine (which is protonated under acidic conditions to form cyclohexylammonium ion) leads to the formation of the carboxylic acid. The reaction is generally not reversible because the resulting amine is protonated and no longer nucleophilic. youtube.com
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the cyclohexylamide anion, which subsequently abstracts a proton from the newly formed carboxylic acid to yield cyclohexylamine and the carboxylate salt of 3-bromo-5-nitrobenzoic acid. Computational and experimental studies on similar secondary amides, such as N-methylbenzamide, suggest that the process involves two distinct free energy barriers: the formation of the tetrahedral adduct and its subsequent breakdown to products, with the second step often being rate-determining. researchgate.net
The hydrolysis of related N-nitrobenzamides has been shown to proceed through different mechanisms depending on the acidity of the medium. In strongly acidic solutions, an A1 mechanism following O-protonation is observed. In more moderate acid, a neutral water-catalyzed pathway is evident, while in dilute acid, hydroxide catalysis can occur. rsc.org
Table 1: General Conditions for Amide Bond Hydrolysis
| Condition | Reagents | Products | Plausible Mechanism |
| Acidic | Strong acid (e.g., H₂SO₄, HCl), Water | 3-Bromo-5-nitrobenzoic acid, Cyclohexylammonium salt | A-2 type mechanism involving protonation of the carbonyl oxygen. |
| Basic | Strong base (e.g., NaOH, KOH), Water | 3-Bromo-5-nitrobenzoate salt, Cyclohexylamine | B-AC2 type mechanism involving nucleophilic attack by hydroxide ion. |
This table presents generalized conditions and mechanisms for amide hydrolysis based on established chemical principles and studies of related compounds.
Modifications and Substitutions at the Amide Nitrogen
The nitrogen atom of the amide group in this compound is generally less nucleophilic than that of an amine due to the electron-withdrawing effect of the adjacent carbonyl group. However, under specific conditions, it can participate in substitution reactions.
N-Alkylation: The alkylation of secondary amides can be challenging and may result in a mixture of N- and O-alkylated products. The reaction of N-substituted 2-phenylacetamides with alkylating agents like methyl iodide under neutral conditions has shown limited success. semanticscholar.org However, under basic conditions, which deprotonate the amide nitrogen to form a more nucleophilic amidate anion, N-alkylation can proceed more efficiently. semanticscholar.org Cobalt-nanoparticle-catalyzed N-alkylation of benzamides with alcohols has also been reported as an efficient method. nih.gov
N-Acylation: N-acylation of amides to form imides is another possible transformation. This can be achieved using strong acylating agents. Electrochemical N-acylation of carboxylic acids with amines has been demonstrated under aqueous conditions, suggesting a potential route for further functionalization at the amide nitrogen. rsc.org
SN2 Reaction at Amide Nitrogen: Recent advancements have shown that under specific conditions, the amide nitrogen can act as an electrophilic center. For instance, O-tosyl hydroxamates can undergo an SN2 reaction at the amide nitrogen with amine nucleophiles to form hydrazide derivatives. bohrium.comnih.gov This opens up possibilities for novel transformations of this compound if it were converted to a suitable precursor.
Table 2: Potential Modifications at the Amide Nitrogen
| Reaction Type | Reagents | Potential Product | General Conditions |
| N-Alkylation | Alkyl halide, Strong base | N-alkyl-3-bromo-N-cyclohexyl-5-nitrobenzamide | Basic conditions to generate amidate anion. semanticscholar.org |
| N-Acylation | Acyl chloride or anhydride | N-acyl-3-bromo-N-cyclohexyl-5-nitrobenzamide | Often requires activation of the amide or a strong acylating agent. arkat-usa.org |
| Hydrazide Formation | Conversion to O-tosyl hydroxamate, Amine | N-amino-3-bromo-N-cyclohexyl-5-nitrobenzamide derivative | SN2 reaction at the amide nitrogen. bohrium.comnih.gov |
This table outlines potential modifications based on general reactivity patterns of amides, as specific studies on this compound are not available.
Mechanistic Investigations of Reaction Pathways
Understanding the mechanisms of the synthesis and transformations of this compound is crucial for optimizing reaction conditions and predicting potential side products.
Proposed Reaction Mechanisms for Synthesis and Transformations
Synthesis Mechanism: A common method for the synthesis of benzamides is the reaction of a benzoyl chloride with an amine. In the case of this compound, this would involve the reaction of 3-bromo-5-nitrobenzoyl chloride with cyclohexylamine. The mechanism is a nucleophilic acyl substitution where the lone pair of the nitrogen atom of cyclohexylamine attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to yield the final amide product.
Another potential synthetic route is a direct Friedel-Crafts carboxamidation of 1-bromo-3-nitrobenzene. Studies on the reaction of arenes with cyanoguanidine in the presence of a Brønsted superacid suggest a mechanism involving a superelectrophilic intermediate. nih.gov This dicationic species then undergoes electrophilic aromatic substitution, followed by hydrolysis to yield the benzamide (B126). nih.gov
Hydrolysis Mechanism: As discussed in section 3.3.1, the hydrolysis mechanism is dependent on the pH. Ab initio studies on the acid hydrolysis of amides have shown that the mechanism can be concerted or stepwise, with a preference for a stepwise mechanism involving a tetrahedral intermediate in acidic conditions. nih.gov For base-catalyzed hydrolysis, theoretical studies on N-methylbenzamide indicate that the rate-determining step is associated with the breakdown of the tetrahedral intermediate. researchgate.net
Role of Intermediates in Reaction Processes
Superelectrophilic Intermediates: In the proposed Friedel-Crafts synthesis route, a diprotonated cyanoguanidine species is suggested as a key superelectrophilic intermediate. nih.gov Theoretical calculations have been used to determine the stability of different protonated forms and support the involvement of such highly reactive species. nih.gov
Titanium-Amido and Titanium-Carboxylate Intermediates: In titanium-mediated amidation reactions, titanium amido complexes are formed in situ. These then react with carboxylic acids to generate activated titanium carboxylates, which are highly reactive towards nucleophilic attack by amines. Spectroscopic studies, such as 1H NMR, have been used to support the proposed mechanism involving these titanium-containing intermediates. acs.org While not directly applied to the synthesis of the title compound, this illustrates the role of metal-based intermediates in modern amidation methods.
Table 3: Key Intermediates in Reactions of Benzamides
| Reaction | Key Intermediate | Role | Method of Investigation |
| Amide Hydrolysis | Tetrahedral Intermediate | Central species in both acid and base-catalyzed pathways. | Computational modeling (ab initio and DFT calculations). nih.govacs.org |
| Friedel-Crafts Carboxamidation | Superelectrophilic Dication | The reactive electrophile in the aromatic substitution step. | Theoretical calculations and spectroscopic studies. nih.gov |
| Titanium-Mediated Amidation | Titanium Amido and Carboxylate Complexes | Activation of the carboxylic acid for amidation. | 1H NMR spectroscopy and control reactions. acs.org |
This table summarizes key intermediates identified in the synthesis and transformation of related benzamides, providing insights into the likely intermediates for this compound.
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For 3-Bromo-N-cyclohexyl-5-nitrobenzamide, the ¹H NMR spectrum would be expected to display distinct signals corresponding to the aromatic protons on the nitro-substituted benzene (B151609) ring and the aliphatic protons of the cyclohexyl group. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would provide critical information for assigning each proton to its specific position in the structure.
Expected ¹H NMR Data:
A comprehensive analysis would yield a data table similar to the hypothetical one below, detailing the specific parameters for each proton signal.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Value | s, t, etc. | Value | 1H, 2H, etc. | Aromatic-H, Cyclohexyl-CH, etc. |
| Value | m | N/A | 1H | NH |
| Value | m | Values | 1H | Cyclohexyl-CH |
| Value | m | Values | 10H | Cyclohexyl-CH₂ |
Note: This table represents expected data. Specific experimental values are not publicly available.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl).
Expected ¹³C NMR Data:
The anticipated ¹³C NMR data would be tabulated as follows, assigning each chemical shift to a specific carbon atom in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| Value | C=O (Amide) |
| Value | Aromatic C-Br |
| Value | Aromatic C-NO₂ |
| Values | Aromatic C-H |
| Value | Aromatic C-C(O) |
| Value | Cyclohexyl C-N |
| Values | Cyclohexyl CH₂ |
Note: This table represents expected data. Specific experimental values are not publicly available.
Advanced NMR Techniques for Comprehensive Structural Assignment
To further corroborate the structural assignments made from ¹H and ¹³C NMR, advanced two-dimensional (2D) NMR techniques would be employed. These include:
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, confirming the connectivity of protons within the cyclohexyl ring and the relative positions of protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for establishing the connectivity between the benzoyl and cyclohexyl moieties.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.
Elucidation of Molecular Formula and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of the molecular formula of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum offers valuable structural information, revealing characteristic cleavages of the molecule that can be pieced together to confirm its structure.
Electrospray Ionization Mass Spectrometry (ESI-MS) Applications
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. ESI-MS would be expected to produce a prominent ion corresponding to the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), allowing for the accurate determination of the molecular weight.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its structural features. However, a specific, experimentally determined IR spectrum for this compound is not available in the reviewed scientific literature.
Based on its structure, the following table outlines the expected characteristic IR absorption peaks.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H (Amide) | 3350-3180 | Secondary amide N-H stretching vibration. |
| C-H (Aromatic) | 3100-3000 | Stretching vibrations of the C-H bonds on the benzene ring. |
| C-H (Aliphatic) | 2940-2850 | Asymmetric and symmetric stretching of the C-H bonds in the cyclohexyl group. |
| C=O (Amide I) | 1680-1630 | Carbonyl stretching vibration, a strong absorption. |
| N-H (Amide II) | 1570-1515 | N-H bending vibration. |
| NO₂ (Asymmetric) | 1550-1500 | Asymmetric stretching vibration of the nitro group. |
| C=C (Aromatic) | 1600-1450 | Stretching vibrations within the benzene ring. |
| NO₂ (Symmetric) | 1370-1335 | Symmetric stretching vibration of the nitro group. |
| C-N (Amide) | 1300-1200 | Stretching vibration of the carbon-nitrogen bond. |
| C-Br | 680-515 | Stretching vibration of the carbon-bromine bond. |
Chromatographic Techniques for Purification and Analysis
Chromatographic methods are essential for monitoring reaction progress, purifying compounds, and assessing their purity. For a compound like this compound, both thin-layer chromatography (TLC) and column chromatography, including high-performance liquid chromatography (HPLC), would be standard techniques.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin-layer chromatography is a rapid and effective method for monitoring the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, one can observe the consumption of reactants and the formation of the product.
Specific details regarding the TLC analysis of this compound, such as the stationary phase, mobile phase composition, and the resulting retention factor (Rf) value, are not documented in the available scientific literature. A typical procedure would involve a silica (B1680970) gel plate as the stationary phase and a solvent system of varying polarity, such as a mixture of hexane (B92381) and ethyl acetate, as the mobile phase. The spots would likely be visualized under UV light due to the aromatic nature of the compound.
Column Chromatography and High-Performance Liquid Chromatography (HPLC) for Purification
For the purification of this compound on a larger scale, column chromatography would be employed. This technique utilizes a stationary phase, typically silica gel, packed into a column through which a solvent mixture (mobile phase) is passed to separate the components of a mixture.
High-performance liquid chromatography (HPLC) is a more advanced chromatographic technique that provides higher resolution and is often used for final purity analysis. A reversed-phase HPLC method would be a common approach for a molecule of this nature.
Detailed experimental conditions, including the specific stationary and mobile phases for either column chromatography or HPLC purification and analysis of this compound, are not reported in the accessible literature. The table below outlines a hypothetical set of parameters that could serve as a starting point for developing an HPLC method for this compound.
| Parameter | Typical Conditions |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | A mixture of Acetonitrile and Water or Methanol (B129727) and Water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. |
| Detection | UV detector, likely at a wavelength around 254 nm where the aromatic and nitro groups would absorb. |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |
Crystallography and Solid State Chemistry of 3 Bromo N Cyclohexyl 5 Nitrobenzamide
Single-Crystal X-ray Diffraction Studies
Determination of Molecular Conformation and Packing
Should single-crystal X-ray diffraction data for 3-bromo-N-cyclohexyl-5-nitrobenzamide become available, it would be possible to elucidate the precise conformation of the molecule. This would involve determining the dihedral angles between the phenyl ring and the amide group, as well as the conformation of the cyclohexyl ring, which is typically found in a stable chair conformation. The crystal packing would reveal how individual molecules arrange themselves in the solid state, influenced by various intermolecular forces to achieve a thermodynamically stable structure.
Analysis of Unit Cell Parameters and Space Group
The analysis of the diffraction pattern would yield the unit cell parameters (the lengths of the cell edges a, b, and c, and the angles between them α, β, and γ) and the space group. These fundamental crystallographic data define the symmetry and the repeating unit of the crystal lattice.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
This table is a template for data that would be obtained from a single-crystal X-ray diffraction experiment. The values are currently undetermined.
Supramolecular Interactions in the Crystalline State
The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions. Understanding these interactions is crucial for predicting and controlling the physical properties of solid materials.
Role of Hydrogen Bonding Networks
In the crystal structure of this compound, hydrogen bonds are expected to play a significant role. The amide group (-CONH-) provides a hydrogen bond donor (N-H) and an acceptor (C=O), which can lead to the formation of one-dimensional chains or more complex two- or three-dimensional networks. For instance, in the crystal structure of the related compound N-cyclohexylbenzamide, molecules are linked into chains by intermolecular N–H⋯O hydrogen bonds nih.gov.
Halogen Bonding and Other Non-Covalent Interactions
The presence of a bromine atom on the aromatic ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as the oxygen atom of the nitro group or the carbonyl group of a neighboring molecule. The strength of this interaction depends on the polarizability of the halogen, following the general trend I > Br > Cl > F. Other potential non-covalent interactions that could influence the crystal packing include dipole-dipole interactions arising from the polar nitro and amide groups.
Pi-Stacking Interactions in Aromatic Systems
The aromatic ring in this compound can participate in π-stacking interactions. These interactions, which occur between the electron-rich π-systems of adjacent aromatic rings, can be a significant driving force in the assembly of the crystal structure. The presence of the electron-withdrawing nitro group can influence the nature of these interactions, potentially leading to offset or parallel-displaced π-stacking arrangements to minimize electrostatic repulsion. Studies on nitroarenes have shown that π-stacking interactions can be quite strong and play a crucial role in molecular recognition and crystal packing nih.gov.
Polymorphism and Crystal Engineering Approaches
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in pharmaceutical and materials science, as different polymorphs can exhibit distinct physical and chemical properties. Crystal engineering provides the strategic framework for designing and controlling the crystallization process to target specific polymorphic forms with desired characteristics. However, the application of these principles to this compound is contingent on initial crystallographic studies that have yet to be reported.
Identification and Characterization of Polymorphic Forms
The identification and characterization of polymorphs of a given compound is the first step in understanding its solid-state behavior. This process typically involves a polymorph screen, where crystallization is attempted under a wide variety of conditions (e.g., different solvents, temperatures, and pressures). Each resulting crystalline form is then analyzed using techniques such as X-ray powder diffraction (XRPD), single-crystal X-ray diffraction (SCXRD), thermal analysis (e.g., differential scanning calorimetry - DSC), and spectroscopy (e.g., infrared and Raman).
For this compound, no such studies have been published. Therefore, there are no known polymorphic forms to characterize. A hypothetical research endeavor to identify its polymorphs would necessitate a systematic screening process. The resulting crystalline materials would be analyzed to determine if they represent true polymorphs, solvates, or hydrates.
Strategies for Controlled Crystallization
Once different polymorphic forms are identified, strategies for their controlled crystallization can be developed. These strategies are central to crystal engineering and aim to reliably produce a specific, desired crystal form. Common techniques include:
Solvent Selection: The choice of solvent can significantly influence which polymorph crystallizes due to varying solute-solvent interactions that can favor the nucleation and growth of a particular crystal lattice.
Supersaturation Control: The rate at which supersaturation is achieved and maintained can dictate the kinetic and thermodynamic control over crystallization, thereby influencing the resulting polymorphic form.
Temperature and Pressure Manipulation: These thermodynamic variables can alter the relative stability of different polymorphs, making it possible to target a specific form by controlling the crystallization temperature and pressure.
Use of Additives: The introduction of small amounts of "tailor-made" additives, which are structurally similar to the main compound, can inhibit the growth of certain crystal faces and promote the formation of a desired polymorph.
Without any identified polymorphs for this compound, the application of these strategies remains theoretical. Future research into the crystallization of this compound would be necessary to establish its polymorphic landscape and subsequently devise methods for controlled crystallization.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and properties of molecules. For a compound like 3-Bromo-N-cyclohexyl-5-nitrobenzamide, DFT calculations, often using functionals like Becke's three-parameter hybrid method combined with the Lee-Yang-Parr correlation functional (B3LYP) and a basis set such as 6-31G(d), can predict its geometry and vibrational frequencies with reasonable accuracy. tandfonline.com These calculations are foundational for further analysis of the molecule's behavior. The process begins with geometry optimization, where the most stable, lowest-energy conformation of the molecule is determined. chemrxiv.org This optimized structure serves as the basis for all subsequent property calculations. globalresearchonline.net
The electronic properties of a molecule are critical to understanding its reactivity. DFT is used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com
Analysis of the HOMO-LUMO distribution reveals the regions of the molecule that are most likely to be involved in chemical reactions. For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the amide group, while the LUMO is likely concentrated around the electron-withdrawing nitro group. This distribution indicates that the molecule can act as both an electron donor and acceptor at different sites. Quantum chemical descriptors derived from these orbital energies, such as electronegativity, chemical potential, and global hardness, provide further quantitative measures of the molecule's reactivity. mdpi.com
Table 1: Illustrative Electronic Properties of this compound Calculated via DFT This table presents theoretical data based on typical values for similar aromatic compounds and is for illustrative purposes only.
| Parameter | Calculated Value | Unit |
|---|---|---|
| HOMO Energy | -6.85 | eV |
| LUMO Energy | -2.45 | eV |
| HOMO-LUMO Gap (ΔE) | 4.40 | eV |
| Ionization Potential (I) | 6.85 | eV |
| Electron Affinity (A) | 2.45 | eV |
| Global Hardness (η) | 2.20 | eV |
| Electronegativity (χ) | 4.65 | eV |
DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman). globalresearchonline.net By calculating the harmonic vibration frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. tandfonline.com These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. To bridge this gap, calculated frequencies are typically scaled by an empirical factor to improve agreement with experimental data. globalresearchonline.net
For this compound, DFT can be used to assign specific vibrational modes to the observed peaks in its experimental FT-IR and FT-Raman spectra. For example, the characteristic stretching frequencies for the N-H and C=O groups of the amide, the symmetric and asymmetric stretches of the NO₂ group, and the C-Br stretch can be precisely identified. tandfonline.comresearchgate.net This detailed assignment allows for a complete understanding of the molecule's vibrational properties.
Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups This table presents theoretical data based on typical values for similar aromatic compounds and is for illustrative purposes only.
| Vibrational Mode | Functional Group | Calculated (Scaled) Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
|---|---|---|---|
| N-H Stretch | Amide | 3350 | 3345 |
| C-H Stretch | Aromatic | 3105 | 3100 |
| C=O Stretch | Amide | 1665 | 1660 |
| NO₂ Asymmetric Stretch | Nitro | 1535 | 1530 |
| NO₂ Symmetric Stretch | Nitro | 1355 | 1350 |
| C-N Stretch | Amide | 1225 | 1220 |
| C-Br Stretch | Bromo | 680 | 675 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a valuable tool for elucidating reaction mechanisms by exploring the potential energy surface of a chemical reaction. For this compound, this could involve studying its synthesis or its participation in further chemical transformations. By mapping the energy changes as reactants evolve into products, key intermediates and, crucially, transition states can be identified.
The energy difference between the reactants and the transition state determines the activation energy of the reaction, which governs the reaction rate. DFT calculations can accurately model these energy profiles, providing insights into reaction feasibility and selectivity. For instance, in studying the amidation reaction that forms the title compound, computational models could compare different pathways, identify the rate-limiting step, and explain the regioselectivity observed in the substitution pattern of the aromatic ring.
Intermolecular Interaction Analysis using Computational Methods
The solid-state properties and crystal packing of this compound are governed by intermolecular interactions. researchgate.net Computational methods are essential for analyzing the nature and strength of these non-covalent forces. The presence of the amide group allows for strong N-H···O hydrogen bonding, which often dominates the crystal packing in benzamide (B126) derivatives. rsc.org
In addition to hydrogen bonds, other weaker interactions such as C-H···O, π-π stacking between aromatic rings, and halogen bonds involving the bromine atom can play significant roles. rsc.orgrsc.org Techniques like Hirshfeld surface analysis are used to visualize and quantify these intermolecular contacts in the crystal lattice. rsc.org Furthermore, the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to calculate the electron density at bond critical points, providing a quantitative measure of the strength of these interactions. nih.gov Dispersion-corrected DFT calculations are particularly important for accurately modeling these interactions, which are dominated by an interplay between electrostatics and dispersion forces. rsc.org
Table 3: Illustrative Intermolecular Interactions and Their Calculated Energies for this compound This table presents theoretical data based on typical values for similar aromatic compounds and is for illustrative purposes only.
| Interaction Type | Atoms Involved | Typical Distance (Å) | Calculated Interaction Energy (kcal/mol) |
|---|---|---|---|
| Hydrogen Bond | N-H···O=C | 1.9 - 2.2 | -5.0 to -8.0 |
| Hydrogen Bond | C-H···O | 2.2 - 2.6 | -1.0 to -3.0 |
| Halogen Bond | C-Br···O=N | 2.8 - 3.2 | -1.5 to -3.5 |
| π-π Stacking | Aromatic Ring ↔ Aromatic Ring | 3.4 - 3.8 | -2.0 to -5.0 |
Advanced Research Applications and Future Directions in Chemical Science
Role as Synthetic Intermediates for Complex Molecular Architectures
The strategic placement of bromo and nitro groups on the benzamide (B126) ring makes 3-Bromo-N-cyclohexyl-5-nitrobenzamide a versatile intermediate for the construction of complex molecular architectures. The bromo substituent serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse aryl, vinyl, and alkynyl moieties. This facilitates the synthesis of elaborate polycyclic and heterocyclic systems. For instance, derivatives of this compound could be employed in palladium-catalyzed reactions to construct biologically relevant benzofuran (B130515) skeletons. mdpi.com
Furthermore, the nitro group can be readily reduced to an amino group, which can then participate in a wide array of subsequent transformations. This amino functionality can be diazotized and converted to other functional groups or can be used as a nucleophile in the formation of new carbon-nitrogen bonds, leading to the synthesis of complex nitrogen-containing heterocycles. The synthesis of benzamidine (B55565) derivatives, for example, can be achieved from benzonitrile (B105546) raw materials through a reduction process. google.com The combination of these transformations allows for a modular and divergent approach to the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.
The cyclohexyl group, while primarily influencing the steric and lipophilic properties of the molecule, can also play a role in directing certain reactions and influencing the final conformation of the synthesized complex architecture. The amide bond itself is a stable and common functional group in many biologically active molecules, and its presence provides a rigid backbone for the construction of more elaborate structures.
Potential in Ligand Design for Metal Catalysis
The design of novel ligands is a cornerstone of modern transition-metal catalysis, and benzamide derivatives offer a promising platform for this purpose. The amide functionality in this compound can act as a coordinating group for metal centers, either through the oxygen or nitrogen atom. The electronic properties of the benzamide can be fine-tuned by the bromo and nitro substituents, which in turn can influence the catalytic activity of the resulting metal complex.
The development of novel ligands is crucial for creating transition metal complexes with enhanced catalytic capabilities. chiba-u.jp Benzamide-metal complexes have been synthesized and characterized, with studies suggesting coordination can occur through the nitrogen of the amide group. researchgate.net These complexes have shown effectiveness as catalysts in oxidation reactions. researchgate.net The presence of the cyclohexyl group can introduce steric bulk around the metal center, which can be advantageous in controlling the selectivity of catalytic reactions. For example, sterically hindered ligands are critical for the catalysis and isolation of unstable intermediates in palladium-catalyzed cross-coupling reactions. rutgers.edu
Moreover, the bromo and nitro groups can be further functionalized to introduce additional coordinating atoms, leading to the formation of bidentate or tridentate ligands. This multi-point coordination can enhance the stability of the metal complex and provide greater control over the catalytic process. The exploration of benzamide derivatives in the development of ligands for various catalytic transformations, including C-H activation and cross-coupling reactions, is an active area of research.
Exploration in Materials Science through Supramolecular Assemblies
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a key area in the development of new materials with tailored properties. The structure of this compound contains several functional groups capable of participating in hydrogen bonding, π-π stacking, and halogen bonding, making it an interesting candidate for the construction of supramolecular assemblies.
The amide group is a well-known motif for forming strong and directional hydrogen bonds, leading to the formation of one-dimensional tapes or two-dimensional sheets. The nitro group can also act as a hydrogen bond acceptor. The interplay of these interactions can lead to the formation of well-ordered crystalline structures with specific packing arrangements. Studies on related nitrophenyl benzamides have shown the formation of intramolecular N—H⋯O hydrogen bonds and intermolecular C—H⋯O interactions, as well as halogen–halogen interactions, which dictate the crystal packing. researchgate.net The cyclohexyl group can influence the packing by introducing steric hindrance and promoting van der Waals interactions.
Development of Novel Catalytic Systems Utilizing Benzamide Derivatives
Beyond their role as ligands in metal catalysis, benzamide derivatives themselves can function as catalysts or be integral components of novel catalytic systems. The field of organocatalysis, which utilizes small organic molecules as catalysts, has seen significant growth, and benzamide-based structures have emerged as promising candidates.
Bifunctional organocatalysts, which contain both a hydrogen-bond donor (like the amide N-H) and a Lewis basic site, can cooperatively activate substrates and catalyze a variety of asymmetric reactions. beilstein-journals.org Amide-based bifunctional organocatalysts have been successfully employed in reactions such as aldol, Mannich, and Michael additions. psu.edu The specific substitution pattern of this compound could be exploited to develop new organocatalysts with unique reactivity and selectivity.
Furthermore, the benzamide scaffold is being explored in the context of photoredox catalysis. Visible-light-mediated methods are gaining prominence as sustainable and environmentally friendly approaches to organic synthesis. Benzamide derivatives have been utilized in photoredox-catalyzed C-N coupling reactions and the synthesis of benzamides from isonitriles. nih.govbeilstein-journals.org The development of catalytic systems that operate under mild conditions is a significant area of research, and benzamide derivatives have been used in photocatalytic modifications and the synthesis of quinazolinone and benzamide derivatives using solid acid catalysts. rsc.orgorientjchem.org
| Catalytic System | Reaction Type | Role of Benzamide Derivative | Reference |
| Bifunctional Organocatalysts | Asymmetric Synthesis | Chiral scaffold with hydrogen-bonding capabilities | beilstein-journals.org |
| Amide-based Bifunctional Organocatalysts | Asymmetric Reactions (Aldol, Mannich, etc.) | Cooperative activation of substrates | psu.edu |
| Photoredox Catalysis | C-N Coupling, Amide Synthesis | Substrate or component of the catalytic cycle | nih.govbeilstein-journals.org |
| Solid Acid Catalysis | Quinazolinone and Benzamide Synthesis | Reactant in condensation reactions | orientjchem.org |
Agrochemical Research: Synthesis of Analogs with Focus on Chemical Structure-Activity Relationships
The development of new agrochemicals with improved efficacy and selectivity is a continuous effort in the chemical industry. Benzamide derivatives have been investigated for their potential as herbicides, fungicides, and insecticides. The structural features of this compound make it an interesting starting point for the synthesis of analogs with potential agrochemical activity.
The presence of a nitro group is a common feature in some classes of fungicides. google.com For instance, nitroalkenyl benzene (B151609) derivatives have shown broad biological activity against microorganisms, including fungi. nih.gov The synthesis and evaluation of novel benzamide derivatives containing different heterocyclic moieties have demonstrated promising antifungal activities. researchgate.net
Structure-activity relationship (SAR) studies are crucial in optimizing the biological activity of a lead compound. By systematically modifying the substituents on the benzamide scaffold of this compound, researchers can probe the key structural requirements for a desired agrochemical effect. For example, the bromo group could be replaced with other halogens or functional groups, the nitro group could be moved to a different position or replaced with other electron-withdrawing groups, and the cyclohexyl group could be substituted with other alkyl or aryl groups. These modifications would allow for the fine-tuning of properties such as potency, selectivity, and environmental persistence. The synthesis of novel N-phenylbenzamide derivatives bearing a trifluoromethylpyrimidine moiety has led to compounds with significant antifungal and insecticidal properties. semanticscholar.org
| Compound Class | Target Activity | Key Structural Features | Reference |
| Nitrobenzene Derivatives | Fungicidal | Nitro group | google.com |
| Nitroalkenyl Benzene Derivatives | Antimicrobial/Antifungal | Nitroalkenyl group | nih.gov |
| Benzamide Derivatives with Triazole Moiety | Antifungal | Benzamide and triazole | researchgate.net |
| N-Phenylbenzamide Derivatives | Antifungal/Insecticidal | N-phenylbenzamide and trifluoromethylpyrimidine | semanticscholar.org |
Q & A
Q. What are the standard synthetic routes for 3-Bromo-N-cyclohexyl-5-nitrobenzamide, and how can intermediates like 3-bromo-5-nitrobenzoic acid be optimized?
- Methodological Answer : A common precursor is 3-bromo-5-nitrobenzoic acid, synthesized via diazotization of 3-amino-5-nitrobenzoic acid using NaNO₂ in HBr at 0–70°C, yielding 88% purity . Subsequent coupling with cyclohexylamine can proceed via amide bond formation using coupling agents like EDC/HOBt or via mixed anhydride methods. Key optimization steps include controlling reaction temperature (e.g., 0°C for diazotization to minimize side reactions) and using excess HBr to stabilize intermediates. Purity is enhanced via recrystallization in ethanol/water mixtures .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., bromo and nitro group positions). For example, aromatic protons adjacent to electron-withdrawing groups (NO₂) appear downfield (~8.5–9.0 ppm) .
- HPLC-MS : Ensures purity (>95%) and molecular weight verification (calculated MW: 339.2 g/mol). Use a C18 column with acetonitrile/water (70:30) and 0.1% formic acid for optimal separation .
- FT-IR : Nitro groups exhibit strong asymmetric stretching at ~1520 cm⁻¹, while amide C=O appears at ~1650 cm⁻¹ .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts or HPLC peaks) be resolved during characterization?
- Methodological Answer : Contradictions often arise from residual solvents, tautomerism, or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹³C couplings (e.g., distinguishing amide protons from aromatic protons) .
- Spiking Experiments : Add a pure reference standard to confirm peak identity in HPLC .
- Crystallography : Single-crystal X-ray diffraction (e.g., via CCDC deposition) provides unambiguous structural confirmation, resolving positional ambiguities in nitro/bromo substituents .
Q. What computational tools predict reactivity or regioselectivity in further functionalization of this compound?
- Methodological Answer :
- Retrosynthesis AI : Tools like Pistachio/Reaxys predict feasible routes for introducing substituents (e.g., Suzuki coupling at the bromo site) by analyzing bond dissociation energies and steric effects .
- DFT Calculations : Gaussian or ORCA software models electron density maps to predict sites for electrophilic substitution (e.g., nitration at meta/para positions relative to existing groups) .
Q. How can reaction conditions be optimized to avoid dehalogenation or nitro group reduction during derivatization?
- Methodological Answer :
- Catalyst Screening : Use Pd(dppf)Cl₂ for Suzuki couplings to minimize debromination; avoid high temperatures (>100°C) .
- Reduction Control : For nitro group reduction to amine, employ selective catalysts like Pt/C under H₂ (1 atm) at 25°C instead of harsh reagents (e.g., LiAlH₄) .
- In Situ Monitoring : Use Raman spectroscopy to detect intermediate formation and adjust conditions dynamically .
Data Contradiction & Validation
Q. How should researchers address discrepancies between theoretical and experimental melting points?
- Methodological Answer :
- Purification Check : Recrystallize the compound using solvents with varying polarity (e.g., dichloromethane/hexane vs. ethanol/water) .
- Polymorph Screening : Differential Scanning Calorimetry (DSC) identifies polymorphic forms, which may explain melting point variations (e.g., metastable vs. stable crystals) .
- Impurity Profiling : LC-MS detects trace byproducts (e.g., residual cyclohexylamine) that depress melting points .
Q. What strategies validate the biological activity of derivatives when initial assays conflict with computational predictions?
- Methodological Answer :
- Dose-Response Curves : Test multiple concentrations to rule out false negatives/positives due to solubility issues (e.g., use DMSO stock solutions <0.1% v/v) .
- Targeted Mutagenesis : If a derivative is predicted to inhibit Enzyme X but shows no activity, co-crystallize with the enzyme to check binding mode .
- Meta-Analysis : Cross-reference with databases like PubChem BioAssay to compare results with structurally analogous compounds .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
